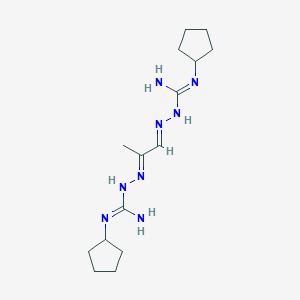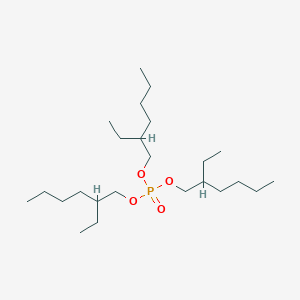![molecular formula C20H16N2 B044522 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18741-85-0](/img/structure/B44522.png)
[1,1'-Binaphthalene]-2,2'-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of BINAM and its derivatives has been achieved through various methods. A notable approach involves the oxidative skeletal rearrangement of BINAMs, leading to the formation of U-shaped azaacenes, a process characterized by C-C bond cleavage and nitrogen migration (Takeda, Okazaki, & Minakata, 2014). Another efficient method is the electrochemical synthesis via anodic dehydrogenative homo-coupling of 2-naphthylamines, offering a green and sustainable protocol for BINAM derivatives with yields up to 98% (Fan et al., 2022).
Molecular Structure Analysis
The molecular structure of BINAM derivatives has been explored through various studies. For example, the facile synthesis of functionalized 7,8-diaza[5]helicenes through an oxidative ring-closure of BINAM derivatives demonstrates the adaptability of its structure for creating complex molecular frameworks (Takeda, Okazaki, Maruoka, & Minakata, 2015). Additionally, a DFT study on the structure and racemization mechanism of 1,1′-Binaphthyl-2,2′-diamine highlights the importance of understanding its geometric and electronic configurations for applications in synthesis and catalysis (Xing, 2010).
Chemical Reactions and Properties
BINAM's chemical reactivity is highlighted in its ability to undergo various reactions, serving as a precursor for numerous organic transformations. An instance is the solvent-free enantioselective Friedländer condensation using BINAM-derived prolinamides as organocatalysts, showcasing its utility in synthesizing chiral compounds with high yields and enantioselectivity (Bañón-Caballero, Guillena, & Nájera, 2013).
Physical Properties Analysis
The physicochemical properties of BINAM and its derivatives are crucial for their application in various fields. Studies like the oxidative skeletal rearrangement of BINAMs have not only expanded on synthetic methodologies but also on investigating the physicochemical properties of the resultant compounds, providing insights into their stability, reactivity, and potential applications (Takeda, Okazaki, & Minakata, 2014).
Chemical Properties Analysis
BINAM's chemical properties, such as its ability to act as a ligand in asymmetric catalysis, are well-documented. The synthesis of C2-symmetrical BINAMs with additional chelating groups highlights its versatility as a ligand, enhancing the enantioselectivity and efficiency of catalytic reactions (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000). Furthermore, the preparation of binaphthyldiamine-functionalized gold nanoparticles emphasizes the adaptability of BINAM's chemical properties for applications in material science (Liu et al., 2017).
Aplicaciones Científicas De Investigación
Bloques de construcción para ligandos de metales de transición y organocatalizadores
BINAM y sus derivados se utilizan ampliamente como bloques de construcción para ligandos de metales de transición y organocatalizadores . Estos compuestos juegan un papel crucial en muchas reacciones químicas, incluidas las hidrogenaciones asimétricas y las ciclopropanaciones .
Materiales quiroópticos para la detección de fluorescencia
Los derivados de BINAM se utilizan como materiales quiroópticos para la detección de fluorescencia . Esta aplicación es particularmente importante en el campo de la química analítica, donde la detección de fluorescencia se utiliza para la detección y cuantificación de varias sustancias.
Síntesis electroquímica
La síntesis electroquímica de derivados de BINAM se ha establecido a través de la homo-acoplamiento deshidrogenativo anódico de 2-naftilaminas . Este protocolo sostenible proporcionó una serie de BINAM en excelentes rendimientos de hasta el 98% con una buena eficiencia de corriente (66%) y H2 como único coproducto .
Funcionalización de nanopartículas de oro
BINAM se ha utilizado para funcionalizar nanopartículas de oro . En esta aplicación, BINAM actúa como un ligando de tapado, estabilizando las nanopartículas e influenciando sus propiedades del núcleo y la superficie .
Formación de lactonas quirales
Los derivados de BINAM se han utilizado para la formación de lactonas quirales . Las lactonas quirales son importantes en la industria farmacéutica, ya que a menudo se utilizan en la síntesis de varios medicamentos.
Química verde y sostenible
El uso de BINAM en la síntesis electroquímica de derivados de BINAM representa un enfoque verde y sostenible para la química . Este método utiliza la electricidad como alternativa a los oxidantes y produce H2 como único coproducto, sin generar residuos tóxicos
Mecanismo De Acción
Target of Action
[1,1’-Binaphthalene]-2,2’-diamine, also known as BINAM, is primarily used as a chiral ligand in enantioselective catalysis . It interacts with various targets, including metal ions, to facilitate asymmetric reactions .
Mode of Action
BINAM acts as a chiral ligand, binding to metal ions and creating a chiral environment that can influence the stereochemical outcome of reactions . It is particularly noted for its use in asymmetric hydrogenations and cyclopropanations .
Biochemical Pathways
It is known to be involved in the oxidative skeletal rearrangement of binams, which involves the cleavage of a strong c–c single bond of the binaphthalene unit and nitrogen migration .
Pharmacokinetics
As a biochemical reagent, it is typically used in controlled laboratory settings rather than being administered to living organisms .
Result of Action
The primary result of BINAM’s action is the facilitation of asymmetric reactions, leading to the production of chiral compounds . In the context of gold nanoparticle synthesis, BINAM has been used as a capping ligand, influencing the size and properties of the resulting nanoparticles .
Action Environment
The action of BINAM can be influenced by various environmental factors. For instance, the temperature and solvent used can impact the effectiveness of BINAM as a ligand in catalysis . Additionally, the presence of other reagents or contaminants can also affect the outcome of the reactions .
Propiedades
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4488-22-6, 18531-95-8, 18741-85-0 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4488-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?
A1: this compound has the molecular formula C20H16N2 and a molecular weight of 284.35 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize BINAM derivatives?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to characterize BINAM derivatives. [, , ]
Q3: How do BINAM derivatives contribute to asymmetric catalysis?
A3: BINAM derivatives often serve as chiral ligands in transition metal complexes, influencing the stereochemical outcome of reactions. Their rigid, C2-symmetric structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other. [, , ]
Q4: Can you provide an example of a specific reaction where BINAM-derived catalysts show enantioselectivity?
A4: BINAM-derived thiophosphoramides effectively catalyze the enantioselective intramolecular selenoetherification of unsaturated alcohols in the presence of N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid. This reaction yields cyclic seleno ethers with good enantioselectivities. []
Q5: Are there any examples of BINAM derivatives being used as organocatalysts?
A5: Yes, wet, unsupported, and supported BINAM-derived prolinamides function effectively as organocatalysts in solvent-free enantioselective Friedländer condensations at room temperature. These reactions produce chiral tacrine analogues with excellent enantioselectivities. [, ]
Q6: How does modifying the structure of BINAM derivatives affect their activity?
A6: Structural modifications on the BINAM scaffold, such as introducing different substituents on the nitrogen atoms or the naphthalene rings, can significantly impact their properties. These changes can influence their conformational preferences, complexation abilities, and catalytic performance. [, , , ]
Q7: Can specific structural modifications enhance the enantioselectivity of BINAM-based catalysts?
A7: Yes, studies focusing on the selenoetherification of olefins found that attaching a 2-nitrophenyl group to the selenium atom, in conjunction with using BINAM-derived thiophosphoramides as catalysts, significantly enhanced the enantioselectivity of the reaction. []
Q8: Apart from catalysis, what other applications do BINAM derivatives have?
A8: BINAM derivatives find applications in:
- Chiral Recognition: They act as chiral selectors in chromatographic separations and sensors for enantiomeric excess determination. [, ]
- Supramolecular Chemistry: Their ability to form well-defined architectures through non-covalent interactions makes them attractive building blocks for supramolecular gels and assemblies. [, , ]
- Material Science: Incorporation of BINAM units into polymers or metal-organic frameworks can impart chirality and unique optical properties. [, ]
Q9: How is computational chemistry used in research involving BINAM derivatives?
A9: Computational methods like Molecular Mechanics (MM) calculations and Density Functional Theory (DFT) are valuable tools to:
- Predict the conformational preferences of BINAM derivatives in solution. []
- Study the electronic structure and properties of BINAM-metal complexes. []
- Gain insights into the mechanisms of BINAM-catalyzed reactions. []
Q10: What analytical techniques are used to monitor reactions involving BINAM derivatives?
A10: Researchers commonly employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions and determine the enantiomeric purity of products. [, ]
Q11: Are there any studies on the environmental impact of BINAM derivatives?
A11: While specific data on the ecotoxicological effects of BINAM derivatives might be limited, researchers are increasingly focusing on developing greener synthetic routes to these compounds, minimizing the use of hazardous reagents and solvents. For example, electrochemical methods have been explored for the synthesis of BINAM derivatives, potentially offering a more sustainable alternative to traditional approaches. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)







![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)


